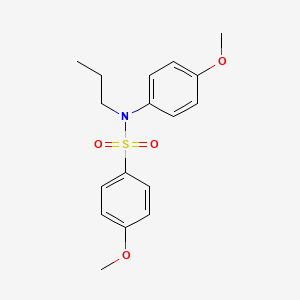![molecular formula C12H18O2 B14353019 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol CAS No. 95925-08-9](/img/structure/B14353019.png)
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol, also known as diisopropylbenzene hydroperoxide, is an organic peroxide compound. It is characterized by the presence of a hydroperoxide functional group attached to a benzene ring substituted with isopropyl groups. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol can be synthesized through the hydroperoxidation of diisopropylbenzene. The reaction typically involves the oxidation of diisopropylbenzene using oxygen or air in the presence of a catalyst, such as cobalt or manganese salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the hydroperoxide. The product is then purified through distillation and crystallization techniques to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to yield diisopropylbenzene.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions
Major Products Formed:
Oxidation: Formation of diisopropylbenzene alcohol or ketone derivatives.
Reduction: Regeneration of diisopropylbenzene.
Substitution: Formation of various substituted benzene derivatives
Applications De Recherche Scientifique
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying hydroperoxide metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the hydroperoxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Phenylacetone: An organic compound with a similar benzene ring structure but different functional groups.
2-Phenyl-2-propanol: A derivative of cumene with an alcohol functional group.
Methiopropamine: A compound structurally related to methamphetamine with a thiophene group.
Uniqueness: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol is unique due to its hydroperoxide functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation reactions, setting it apart from other benzene derivatives .
Propriétés
Numéro CAS |
95925-08-9 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-(2-hydroperoxypropyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,13H,8H2,1-3H3 |
Clé InChI |
DYLLDLVREXMKSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


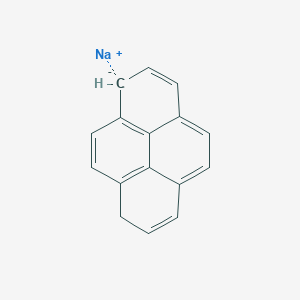
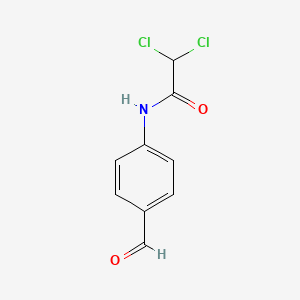
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
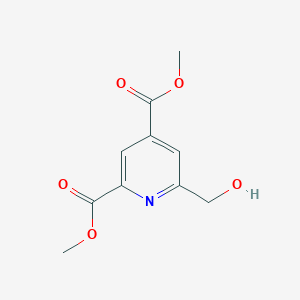
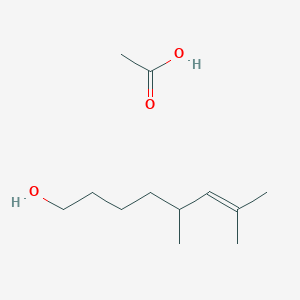
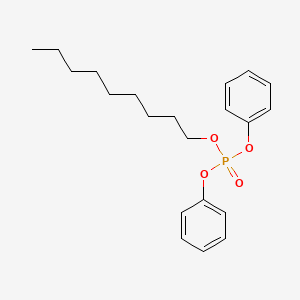
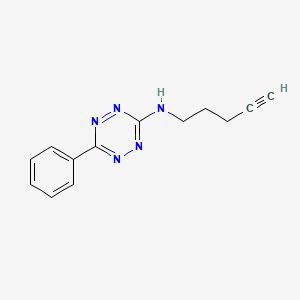
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
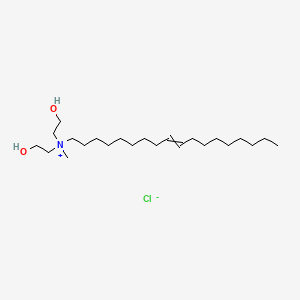
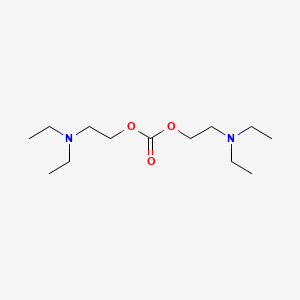
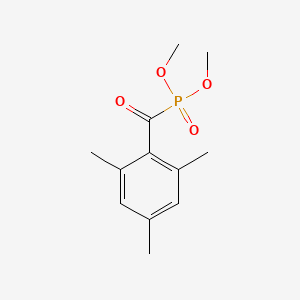
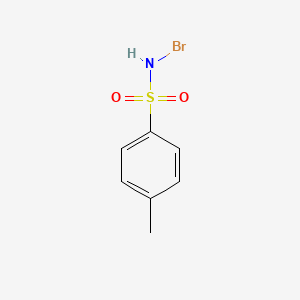
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
